molecular formula C12H12ClN3O2S B11116977 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11116977
M. Wt: 297.76 g/mol
InChI Key: DYEJRUHGGXEEGZ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Formation of the Thiadiazole Intermediate: The thiadiazole ring is synthesized from a precursor such as thiosemicarbazide through cyclization reactions.

    Coupling Reaction: The phenoxy intermediate is then coupled with the thiadiazole intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of a chlorinated phenoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H12ClN3O2S/c1-7-5-9(13)3-4-10(7)18-6-11(17)14-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,16,17)

InChI Key

DYEJRUHGGXEEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NN=C(S2)C

Origin of Product

United States

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